2-Chloro-1-(4-cyclohexylphenyl)ethan-1-ol
Description
Significance of α-Haloalcohols in Contemporary Organic Synthesis
α-Haloalcohols are versatile and important intermediates in modern organic chemistry. Their bifunctional nature—possessing both a nucleophilic hydroxyl group and a carbon atom susceptible to nucleophilic attack due to the attached electrophilic halogen—allows for a wide array of chemical transformations. One of the most significant applications of α-haloalcohols is their conversion into epoxides through an intramolecular SN2 reaction upon treatment with a base. This reaction is a cornerstone of synthetic chemistry, providing access to the highly useful three-membered ether rings of epoxides.
Beyond epoxide formation, α-haloalcohols serve as precursors to a diverse range of valuable organic compounds. They are key building blocks in the synthesis of pharmaceuticals, biocides, and plasticizers. chlorohydrin.com Their utility extends to the production of more complex molecules where the controlled introduction of oxygen and halogen functionalities is required. The ability to transform the halo- and hydroxyl groups makes them valuable synthons for creating various molecular scaffolds. researchgate.net
Structural Framework Analysis of 2-Chloro-1-(4-cyclohexylphenyl)ethan-1-ol and its Analogues
The molecular structure of this compound is built upon a two-carbon ethanol (B145695) backbone. Key structural features include:
A hydroxyl (-OH) group on the first carbon (C-1), defining it as an alcohol.
A chlorine atom (-Cl) on the second carbon (C-2), making it a chlorinated derivative.
A 4-cyclohexylphenyl group attached to C-1. This substituent consists of a phenyl ring bonded to a cyclohexyl ring at the para (4) position.
The carbon atom at C-1 is a chiral center, meaning this compound can exist as two different enantiomers, (R) and (S). The specific enantiomer, (1R)-2-chloro-1-(4-cyclohexylphenyl)ethanol, has been noted in chemical literature. scbt.com
The reactivity and properties of this molecule can be compared to its analogues, where parts of the structure are systematically varied. A direct and important analogue is the corresponding ketone, 2-Chloro-1-(4-cyclohexylphenyl)ethanone , which serves as a common precursor for the synthesis of the target alcohol via reduction. cymitquimica.comchemicalbook.combldpharm.com Other analogues can be formed by altering the substituents on the aromatic ring, such as in 2-Chloro-1-(4-ethylphenyl)ethanone sigmaaldrich.com or 2-Chloro-1-(2,4-dichlorophenyl)ethanol . nih.gov
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Structural Class |
|---|---|---|---|
| This compound | C14H19ClO | 238.75 | α-Chloroalcohol |
| 2-Chloro-1-(4-cyclohexylphenyl)ethanone | C14H17ClO | 236.74 | α-Chloroketone |
| Compound Name | Backbone | C-1 Substituent | C-2 Substituent | Aromatic Ring Substituent |
|---|---|---|---|---|
| This compound | Ethanol | -OH, 4-cyclohexylphenyl | -Cl | 4-cyclohexyl |
| 2-Chloro-1-(4-cyclohexylphenyl)ethanone | Ethanone | =O, 4-cyclohexylphenyl | -Cl | 4-cyclohexyl |
| 2-Chloro-1-(2,4-dichlorophenyl)ethanol | Ethanol | -OH, 2,4-dichlorophenyl | -Cl | 2,4-dichloro |
Historical Development and Evolution of Synthetic Methodologies for Chlorinated Ethanols
The synthesis of chlorinated organic compounds has a history stretching back to the early 19th century. Chloroform, for instance, was independently synthesized by several researchers around 1831, with some methods involving the reaction of chlorinated lime with ethanol. wikipedia.org Early processes for the direct chlorination of ethanol were often hazardous and complicated, posing risks such as explosions, making them unsuitable for large-scale production. google.com
Over time, more controlled and versatile methods for producing chlorinated ethanols (chlorohydrins) were developed. A significant advancement was the synthesis from alkenes. The reaction of an olefin with chlorine in the presence of water became a foundational method for preparing chlorohydrins. google.com This approach was historically important for the industrial production of ethylene (B1197577) chlorohydrin from ethylene, which served as a precursor to ethylene oxide.
Another major pathway that evolved is the ring-opening of epoxides. The reaction of an epoxide with hydrochloric acid or other chloride sources provides a direct route to the corresponding chlorohydrin. google.com This method is also utilized on an industrial scale and offers good control over the resulting product.
Modern synthetic chemistry has further refined these methodologies, focusing on improved efficiency, selectivity, and milder reaction conditions. For example, the use of reagents like trihaloisocyanuric acid in conjunction with triphenylphosphine (B44618) allows for the regioselective conversion of epoxides to chlorohydrins under neutral conditions. organic-chemistry.org The development of electrochemical methods and novel chlorinating agents has also expanded the toolkit for these transformations, often with a focus on "green chemistry" principles that utilize more environmentally benign chlorine sources like sodium chloride (NaCl) or hydrochloric acid (HCl). organic-chemistry.orgresearchgate.net
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C14H19ClO |
|---|---|
Molecular Weight |
238.75 g/mol |
IUPAC Name |
2-chloro-1-(4-cyclohexylphenyl)ethanol |
InChI |
InChI=1S/C14H19ClO/c15-10-14(16)13-8-6-12(7-9-13)11-4-2-1-3-5-11/h6-9,11,14,16H,1-5,10H2 |
InChI Key |
WUEXWVTYDUMQPR-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)C2=CC=C(C=C2)C(CCl)O |
Origin of Product |
United States |
Mechanistic Investigations of Reactions Involving 2 Chloro 1 4 Cyclohexylphenyl Ethan 1 Ol
Mechanistic Pathways of Nucleophilic Substitution at the α-Chloro Carbon
Nucleophilic substitution at the α-chloro carbon of 2-Chloro-1-(4-cyclohexylphenyl)ethan-1-ol can proceed through different mechanistic pathways, primarily the SN1 and SN2 mechanisms. The operative mechanism is influenced by factors such as the nature of the nucleophile, the solvent, and the reaction conditions.
In a typical SN2 mechanism, a nucleophile directly attacks the carbon atom bearing the chlorine, leading to an inversion of stereochemistry. This pathway is favored by strong, sterically unhindered nucleophiles and polar aprotic solvents. The reaction is a single, concerted step where the carbon-nucleophile bond forms simultaneously with the cleavage of the carbon-chlorine bond.
Alternatively, under conditions that favor the formation of a carbocation intermediate, such as in the presence of a polar protic solvent and a weak nucleophile, an SN1 mechanism may be operative. The proximity of the hydroxyl group can influence this pathway.
A significant intramolecular reaction pathway for chlorohydrins is the formation of an epoxide. In the presence of a base, the hydroxyl group is deprotonated to form an alkoxide. This alkoxide can then act as an internal nucleophile, attacking the adjacent carbon bearing the chlorine atom in an intramolecular SN2 reaction, leading to the formation of an oxirane ring and the elimination of a chloride ion. This reaction is a classic example of an intramolecular Williamson ether synthesis. The mechanism involves a rapid acid-base equilibrium followed by a slower, rate-determining intramolecular cyclization. researchgate.net
Table 1: Comparison of Nucleophilic Substitution Mechanisms at the α-Chloro Carbon
| Mechanism | Description | Key Features | Stereochemistry |
| SN2 | A one-step process where the nucleophile attacks the carbon atom and displaces the leaving group simultaneously. | Bimolecular kinetics, favored by strong nucleophiles and polar aprotic solvents. | Inversion of configuration at the stereocenter. |
| Intramolecular SN2 (Epoxidation) | The deprotonated hydroxyl group acts as an internal nucleophile, attacking the adjacent carbon-chlorine bond. | First-order kinetics with respect to the chlorohydrin alkoxide, favored by basic conditions. | Inversion of configuration at the carbon bearing the chlorine. |
Reaction Mechanisms of Transformations Involving the Hydroxyl Group
The hydroxyl group in this compound is a versatile functional handle that can undergo a variety of transformations, most notably oxidation and derivatization reactions such as etherification and esterification.
As a secondary alcohol, the hydroxyl group of this compound can be oxidized to a ketone, yielding 2-chloro-1-(4-cyclohexylphenyl)ethan-1-one. The mechanism of this transformation depends on the oxidizing agent employed.
Common chromium-based reagents like pyridinium (B92312) chlorochromate (PCC) or chromic acid (H₂CrO₄) are effective for this oxidation. libretexts.org The general mechanism for oxidation with chromic acid involves the formation of a chromate (B82759) ester intermediate. libretexts.org The alcohol oxygen attacks the chromium atom, and after a proton transfer, a chromate ester is formed. libretexts.org In the subsequent step, a base (often water) removes the proton from the carbon bearing the oxygen, leading to the elimination of the chromium species and the formation of a carbon-oxygen double bond. libretexts.org This step is mechanistically analogous to an E2 elimination. nih.gov
Milder oxidizing agents, such as those based on dimethyl sulfoxide (B87167) (DMSO) like in the Swern oxidation, or hypervalent iodine compounds like the Dess-Martin periodinane, can also be used and often offer advantages in terms of selectivity and milder reaction conditions. The Swern oxidation proceeds through the formation of an alkoxysulfonium salt, which then undergoes an intramolecular elimination to form the ketone.
Table 2: Mechanistic Overview of Common Oxidation Reactions for Secondary Alcohols
| Oxidizing Agent | Key Intermediate | General Mechanism |
| Chromic Acid (H₂CrO₄) | Chromate ester | Formation of a chromate ester followed by an E2-like elimination. libretexts.orgnih.gov |
| Pyridinium Chlorochromate (PCC) | Chromate ester | Similar to chromic acid, but in a non-aqueous medium, which prevents over-oxidation. libretexts.org |
| Dess-Martin Periodinane | Hypervalent iodine complex | Ligand exchange on the iodine atom followed by an intramolecular elimination. |
| Swern Oxidation (DMSO, oxalyl chloride, triethylamine) | Alkoxysulfonium ylide | Formation of an alkoxysulfonium salt, followed by deprotonation and intramolecular elimination. |
The hydroxyl group can be readily converted into an ether or an ester through various derivatization reactions.
Etherification: The Williamson ether synthesis provides a common route to ethers. This involves the deprotonation of the alcohol with a strong base (like sodium hydride) to form the corresponding alkoxide. This potent nucleophile can then react with an alkyl halide in an SN2 reaction to form the ether. The choice of a primary alkyl halide is crucial to avoid competing elimination reactions.
Esterification: Esterification can be achieved through several methods. The Fischer esterification involves the reaction of the alcohol with a carboxylic acid in the presence of a strong acid catalyst. The mechanism proceeds through the protonation of the carboxylic acid to increase its electrophilicity, followed by nucleophilic attack from the alcohol. Subsequent proton transfers and elimination of water yield the ester.
Alternatively, for a more rapid and often irreversible reaction, the alcohol can be treated with a more reactive carboxylic acid derivative, such as an acyl chloride or an acid anhydride, typically in the presence of a non-nucleophilic base like pyridine. The mechanism involves the nucleophilic attack of the alcohol on the highly electrophilic carbonyl carbon of the acyl chloride or anhydride, followed by the elimination of a chloride ion or a carboxylate, respectively.
Stereochemical Mechanisms in Asymmetric Transformations
The carbon atom bearing the hydroxyl group in this compound is a stereocenter. Consequently, reactions involving this center can proceed with specific stereochemical outcomes, which is a cornerstone of asymmetric synthesis.
Enzymatic resolutions are a powerful tool for obtaining enantiomerically pure forms of such alcohols. Lipases, for instance, can selectively acylate one enantiomer of a racemic alcohol in a process known as kinetic resolution. The mechanism involves the formation of a tetrahedral intermediate between the enzyme's active site (often a serine residue), the acyl donor, and one enantiomer of the alcohol. The other enantiomer is a poor fit for the active site and reacts at a much slower rate, allowing for the separation of the fast-reacting enantiomer (as its ester) from the slow-reacting enantiomer (as the unreacted alcohol). For the structurally similar 2-chloro-1-phenylethanol, lipase (B570770) from Pseudomonas cepacia has been shown to be highly effective in such resolutions. researchgate.net
Asymmetric reduction of the corresponding ketone, 2-chloro-1-(4-cyclohexylphenyl)ethan-1-one, is another key strategy to access a single enantiomer of the alcohol. This can be achieved using chiral reducing agents or, more commonly, through catalytic asymmetric hydrogenation or transfer hydrogenation. These reactions employ a chiral catalyst, often a transition metal complex with a chiral ligand. The mechanism involves the coordination of the ketone to the chiral metal center, creating a chiral environment that directs the delivery of a hydride (from a hydride source or dihydrogen) to one face of the prochiral carbonyl group, leading to the preferential formation of one enantiomer of the alcohol.
Role of Catalysis in Enhancing Reactivity and Selectivity.libretexts.org
Catalysis plays a pivotal role in controlling the reactivity and selectivity of reactions involving this compound.
In oxidation reactions , catalysts are essential. For instance, in many chromium-based oxidations, an acid catalyst is used to generate the active oxidizing species. In modern catalytic aerobic oxidations, a metal catalyst (e.g., ruthenium, palladium, or copper) in conjunction with a co-catalyst or a ligand, facilitates the use of molecular oxygen as the terminal oxidant, which is a much greener approach. amazonaws.com The catalytic cycle typically involves the oxidation of the alcohol by the high-valent metal species, which is then re-oxidized by oxygen.
In nucleophilic substitution reactions , Lewis acids can be employed to enhance the leaving group ability of the hydroxyl group. sparkl.mepressbooks.pub A Lewis acid can coordinate to the oxygen atom of the hydroxyl group, making it a better leaving group and facilitating substitution. sparkl.mepressbooks.pub
In asymmetric synthesis , as discussed previously, chiral catalysts are fundamental for achieving high enantioselectivity. Chiral Lewis acids can activate electrophiles and control the facial selectivity of nucleophilic attack. chemrxiv.org In catalytic asymmetric reductions of the corresponding ketone, chiral transition metal catalysts create a chiral pocket that dictates the stereochemical outcome of the hydride transfer. wikipedia.org The precise structure of the chiral ligand is paramount in determining the efficiency and enantioselectivity of the transformation.
Table 3: Examples of Catalysis in Reactions of this compound and its Precursor
| Reaction Type | Catalyst Type | Role of Catalyst | Example |
| Oxidation | Transition Metal Complex (e.g., Ru, Pd) | Facilitates aerobic oxidation, regeneration of the active oxidant. | Aerobic oxidation of the alcohol to the ketone. |
| Esterification | Strong Acid (e.g., H₂SO₄) | Protonates the carboxylic acid, increasing its electrophilicity. | Fischer esterification with acetic acid. |
| Asymmetric Reduction | Chiral Transition Metal Complex | Creates a chiral environment to direct hydride delivery to one face of the ketone. | Asymmetric transfer hydrogenation of 2-chloro-1-(4-cyclohexylphenyl)ethan-1-one. |
| Kinetic Resolution | Enzyme (e.g., Lipase) | Provides a chiral active site to selectively acylate one enantiomer of the alcohol. | Lipase-catalyzed acylation of the racemic alcohol. |
Derivatization and Chemical Transformations of 2 Chloro 1 4 Cyclohexylphenyl Ethan 1 Ol
Conversion to Other Functionalities via α-Chloro Group Reactivity
The presence of a chlorine atom on the carbon adjacent to the hydroxyl-bearing carbon (the α-position) makes it susceptible to nucleophilic substitution and elimination reactions. This reactivity is a key feature for the derivatization of 2-Chloro-1-(4-cyclohexylphenyl)ethan-1-ol.
The α-chloro group can be displaced by a variety of nucleophiles to yield a range of substituted ethanol (B145695) derivatives. These reactions typically proceed via an S(_N)2 mechanism, which would result in an inversion of stereochemistry if the starting material is a single enantiomer. libretexts.org The benzylic nature of the alcohol can also promote S(_N)1-type reactions under certain conditions. quizlet.com
Common nucleophiles that can be employed for this purpose include:
Amines: Reaction with primary or secondary amines can lead to the formation of the corresponding amino alcohols, which are important structural motifs in many biologically active compounds.
Azides: Sodium azide (B81097) can be used to introduce an azido (B1232118) group, which can be subsequently reduced to a primary amine or used in click chemistry reactions.
Thiols: Thiolates can displace the chloride to form thioethers.
Alkoxides: Reaction with alkoxides can yield the corresponding ethers.
Cyanide: The introduction of a nitrile group using a cyanide salt provides a versatile handle for further transformations, such as hydrolysis to a carboxylic acid or reduction to an amine.
Table 1: Examples of Nucleophilic Substitution Reactions at the α-Chloro Position
| Nucleophile | Reagent Example | Product Functional Group |
| Amine | R₂NH | Amino alcohol |
| Azide | NaN₃ | Azido alcohol |
| Thiolate | RSNa | Thioether |
| Alkoxide | RONa | Ether |
| Cyanide | NaCN | Cyano alcohol |
The removal of the chlorine atom can be achieved through reductive dehalogenation to yield the corresponding 1-(4-cyclohexylphenyl)ethan-1-ol. wikipedia.org This transformation can be accomplished using various reducing agents.
Common methods for dehalogenation include:
Catalytic Hydrogenation: This method involves the use of hydrogen gas in the presence of a metal catalyst, such as palladium on carbon (Pd/C).
Metal Hydrides: Reagents like lithium aluminium hydride (LiAlH₄) or sodium borohydride (B1222165) (NaBH₄) can also effect the reduction of the carbon-chlorine bond.
Dissolving Metal Reductions: Systems such as sodium in liquid ammonia (B1221849) can also be used for dehalogenation.
These reactions are significant as they provide a pathway to the corresponding simple ethanol derivative, which can be a target molecule itself or an intermediate in a larger synthetic scheme.
Functionalization of the Cyclohexylphenyl Moiety
The cyclohexylphenyl group offers further sites for chemical modification, both on the aromatic ring and the cyclohexyl ring.
The phenyl ring in the cyclohexylphenyl moiety is susceptible to electrophilic aromatic substitution. wikipedia.org The existing substituents, the cyclohexyl group (an alkyl group) and the 1-hydroxy-2-chloroethyl group, will direct incoming electrophiles primarily to the ortho and para positions relative to their own positions. Given that the cyclohexyl group is at the para position, further substitution will be directed to the positions ortho to the cyclohexyl group.
Potential electrophilic aromatic substitution reactions include:
Nitration: Introduction of a nitro group (-NO₂) using a mixture of nitric acid and sulfuric acid.
Halogenation: Introduction of a halogen (e.g., Br, Cl) using a Lewis acid catalyst.
Sulfonation: Introduction of a sulfonic acid group (-SO₃H) using fuming sulfuric acid.
Friedel-Crafts Alkylation and Acylation: Introduction of alkyl or acyl groups using an alkyl halide or acyl halide in the presence of a Lewis acid catalyst. masterorganicchemistry.com
Table 2: Potential Electrophilic Aromatic Substitution Reactions
| Reaction | Reagents | Electrophile | Product Functional Group |
| Nitration | HNO₃, H₂SO₄ | NO₂⁺ | Nitro |
| Bromination | Br₂, FeBr₃ | Br⁺ | Bromo |
| Sulfonation | SO₃, H₂SO₄ | SO₃ | Sulfonic acid |
| Friedel-Crafts Acylation | RCOCl, AlCl₃ | RCO⁺ | Ketone |
The cyclohexyl ring is a saturated aliphatic ring and is generally less reactive than the aromatic ring. However, under specific conditions, it can undergo functionalization.
Possible modifications include:
Free-Radical Halogenation: Under UV light, the cyclohexyl ring can be halogenated, though this often leads to a mixture of products.
Oxidation: Strong oxidizing agents can potentially oxidize the cyclohexyl ring, leading to the formation of cyclohexanols, cyclohexanones, or ring-opened products like dicarboxylic acids, although controlling the selectivity of such reactions can be challenging.
Chiral Building Block Applications in Complex Molecule Synthesis
When this compound is prepared in an enantiomerically pure form, it can serve as a valuable chiral building block for the synthesis of more complex molecules. nih.gov The stereocenter at the hydroxyl-bearing carbon can be used to introduce chirality into a target molecule. Chiral alcohols are important intermediates in the pharmaceutical industry for the synthesis of single-enantiomer drugs. sigmaaldrich.com
The synthetic utility of chiral this compound can be realized in several ways:
Asymmetric Synthesis: The chiral center can be carried through a synthetic sequence to control the stereochemistry of newly formed chiral centers.
Derivatization to Other Chiral Intermediates: The α-chloro alcohol can be converted to other chiral synthons such as chiral epoxides or amino alcohols, which are versatile intermediates in organic synthesis. acs.org For example, treatment with a base can lead to the formation of a chiral epoxide, which can then be opened by a variety of nucleophiles in a stereospecific manner.
The synthesis of enantiomerically pure forms of similar α-chloro alcohols has been achieved through methods such as asymmetric reduction of the corresponding ketone using biocatalysts like baker's yeast or isolated enzymes. google.comgoogle.com
Computational and Theoretical Chemistry Studies of 2 Chloro 1 4 Cyclohexylphenyl Ethan 1 Ol
Quantum Chemical Approaches for Molecular Structure and Reactivity
Quantum chemical methods are fundamental to investigating the electronic structure and energy of molecules. researchgate.netresearchgate.net For 2-chloro-1-(4-cyclohexylphenyl)ethan-1-ol, these approaches can elucidate its three-dimensional geometry, the stability of different conformations, and the distribution of electrons, which in turn governs its chemical behavior.
Density Functional Theory (DFT) is a widely used computational method for studying the structure and properties of organic molecules. researchgate.netnih.gov In the conformational analysis of this compound, DFT would be employed to identify the various possible spatial arrangements of the atoms (conformers) and to determine their relative stabilities. This involves rotating the single bonds, particularly the C-C bond between the chiral center and the chloromethyl group, and the bond connecting the phenyl ring to the cyclohexyl group. For each conformation, the electronic energy is calculated. The conformer with the lowest energy is the most stable and therefore the most populated at equilibrium. The results of such an analysis are typically presented in a table listing the relative energies of the different conformers.
Table 1: Hypothetical Relative Energies of this compound Conformers Calculated by DFT
| Conformer | Dihedral Angle (Cl-C-C-O) | Relative Energy (kcal/mol) |
|---|---|---|
| Anti-periplanar | 180° | 0.00 |
| Syn-clinal (+) | +60° | 1.25 |
| Syn-clinal (-) | -60° | 1.25 |
| Anti-clinal (+) | +120° | 2.50 |
| Anti-clinal (-) | -120° | 2.50 |
Note: This table is illustrative and based on general principles of conformational analysis. Actual values would require specific DFT calculations.
Computational methods are invaluable for predicting spectroscopic data, which can aid in the identification and characterization of molecules. researchgate.net
NMR Spectroscopy: Theoretical calculations can predict the ¹H and ¹³C NMR chemical shifts of this compound. researchgate.net By calculating the magnetic shielding tensors for each nucleus in the molecule's optimized geometry, the chemical shifts can be estimated. These predicted spectra can be compared with experimental data to confirm the structure.
IR Spectroscopy: The vibrational frequencies of this compound can be calculated using DFT. researchgate.net These frequencies correspond to the absorption peaks in an infrared (IR) spectrum. Each vibrational mode can be animated to understand the nature of the atomic motions, such as stretching and bending of specific bonds (e.g., O-H, C-Cl, C-O).
Table 2: Predicted Vibrational Frequencies for Key Functional Groups
| Functional Group | Vibrational Mode | Predicted Frequency (cm⁻¹) |
|---|---|---|
| O-H | Stretching | ~3600 |
| C-H (aromatic) | Stretching | ~3100-3000 |
| C-H (aliphatic) | Stretching | ~3000-2850 |
| C=C (aromatic) | Stretching | ~1600-1450 |
| C-O | Stretching | ~1260-1000 |
Note: These are typical frequency ranges. Precise calculated values would depend on the level of theory and basis set used.
Theoretical Elucidation of Reaction Mechanisms and Transition States
Theoretical chemistry can map out the entire energy landscape of a chemical reaction involving this compound. researchgate.net For instance, in a nucleophilic substitution reaction where the hydroxyl group is replaced, computational methods can identify the transition state structure—the highest energy point along the reaction pathway. By calculating the activation energy (the energy difference between the reactants and the transition state), the reaction rate can be predicted. This provides insights into whether the reaction proceeds through, for example, an Sₙ1 or Sₙ2 mechanism.
Computational Insights into Stereoselectivity and Enantiomeric Excess
Many reactions that form chiral centers, such as the synthesis of this compound, can produce different stereoisomers. Computational chemistry can be used to understand and predict the stereoselectivity of such reactions. By modeling the transition states leading to the different stereoisomeric products, their relative energies can be calculated. A lower transition state energy implies a faster reaction rate, and therefore, the product formed via this pathway will be the major product. This allows for the prediction of which enantiomer or diastereomer will be formed in excess.
Molecular Modeling of Intermolecular Interactions
Molecular modeling can be used to study how this compound interacts with other molecules, such as solvent molecules or a biological receptor. These interactions are governed by non-covalent forces like hydrogen bonding (involving the hydroxyl group), dipole-dipole interactions, and van der Waals forces. Understanding these interactions is crucial for predicting the solubility of the compound and its potential biological activity. Molecular dynamics simulations, for example, could show how the molecule orients itself in a solvent or a binding pocket over time.
Advanced Academic Research Directions and Methodological Developments
Integration of 2-Chloro-1-(4-cyclohexylphenyl)ethan-1-ol in Innovative Synthetic Methodologies
As a functionalized alcohol, this compound is a key precursor for a variety of chemical transformations. Its primary utility lies in its ability to form an epoxide ring through an intramolecular SN2 reaction upon treatment with a base. wikipedia.orgchemistrysteps.com This epoxide, 2-(4-cyclohexylphenyl)oxirane, serves as a highly reactive electrophile, susceptible to ring-opening by a wide range of nucleophiles. This classic transformation is the foundation for creating diverse molecular architectures.
Modern synthetic methodologies can leverage this reactivity in novel ways. For instance, the development of stereoselective reactions is paramount. Enantiomerically pure forms of the halohydrin, such as (1R)-2-chloro-1-(4-cyclohexylphenyl)ethanol, allow for the synthesis of chiral epoxides and subsequent optically active products, which is critical in the development of pharmaceuticals and agrochemicals. unipd.itscbt.com
Innovative strategies could involve its use in cascade reactions, where the initial formation of the epoxide triggers subsequent transformations in a one-pot sequence, thereby increasing efficiency and reducing waste. nih.gov Furthermore, its integration into electrochemical synthesis offers a method for generating reactive intermediates like β-haloalkoxysulfonium ions, which can be selectively converted to halohydrins or epoxides by choosing the appropriate base. nih.gov
Table 1: Potential Synthetic Transformations of this compound
| Transformation | Reagents/Conditions | Product Type |
|---|---|---|
| Epoxidation | Strong Base (e.g., NaOH, KOH) | Epoxide (Oxirane) |
| Oxidation | Oxidizing Agent (e.g., PCC, Swern) | α-Chloroketone |
| Substitution (OH) | Activating Agent then Nucleophile | Ether, Ester, etc. |
Exploration of its Utility in Green Chemistry Approaches
Green chemistry seeks to design chemical processes that minimize environmental impact. The synthesis and application of this compound can be significantly improved by adhering to these principles. A primary focus is the use of biocatalysis, which employs enzymes to perform chemical transformations under mild, aqueous conditions, offering high selectivity and reducing the need for hazardous reagents. mdpi.comresearchgate.net
Enzymatic routes for producing enantiopure β-halohydrins are particularly attractive. unipd.it Biocatalytic methods for synthesizing these compounds include:
Asymmetric reduction of prochiral haloketones: Using enzymes like carbonyl reductases (KREDs) or alcohol dehydrogenases (ADHs) to reduce the corresponding ketone, 2-chloro-1-(4-cyclohexylphenyl)ethanone. unipd.itresearchgate.net
Kinetic resolution of racemic halohydrins: Employing enzymes such as lipases or halohydrin dehalogenases (HHDHs) to selectively react with one enantiomer, leaving the other enriched. unipd.itresearchgate.net
A notable green approach is the development of enzymatic cascade reactions. For example, a one-pot system combining a P450 monooxygenase for stereoselective hydroxylation and a halohydrin dehalogenase for enantioselective dehalogenation can produce optically active β-halohydrins directly from halohydrocarbons with excellent enantioselectivity (98–99% ee). unipd.itrsc.org Such methods use oxygen as a green oxidant and avoid the use of pre-functionalized substrates. unipd.it
Development of New Catalytic Systems for its Transformations
Research into new catalytic systems aims to enhance the efficiency, selectivity, and scope of reactions involving this compound. Halohydrin dehalogenases (HHDHs) are a prime example of biocatalysts that are central to transformations of this compound class. nih.gov These enzymes catalyze the reversible formation of epoxides from halohydrins. nih.gov Beyond this, they can facilitate the ring-opening of the resulting epoxide with various non-halide nucleophiles like azide (B81097), cyanide, or nitrite, enabling the formation of new carbon-nitrogen, carbon-carbon, or carbon-oxygen bonds. nih.gov This makes HHDHs powerful tools for producing a range of β-substituted alcohols. nih.gov
Another area of development is the combination of different catalyst types. A one-pot, two-step sequence combining photocatalytic alcohol oxidation with a stereoselective carbonyl bioreduction (using alcohol dehydrogenases) has been demonstrated for the deracemization of β-chlorohydrins, yielding enantiopure products. researchgate.net Such hybrid systems, which merge the capabilities of photocatalysis and biocatalysis, represent a frontier in synthetic methodology.
Table 2: Examples of Catalytic Systems for Halohydrin Transformations
| Catalyst Type | Enzyme/System | Transformation |
|---|---|---|
| Biocatalytic | Halohydrin Dehalogenase (HHDH) | Reversible epoxidation, Epoxide ring-opening |
| Biocatalytic | Epoxide Hydrolase (EH) | Enantioselective hydrolysis of epoxides to diols |
| Biocatalytic | Carbonyl Reductase (KRED) / Alcohol Dehydrogenase (ADH) | Asymmetric reduction of α-chloroketones |
Bio-inspired Synthetic Strategies for Analogues
Bio-inspired synthesis mimics nature's strategies to construct complex molecules. For creating analogues of this compound, particularly those found in polypropionate natural products, epoxide-based methodologies are a powerful, non-aldol alternative. mdpi.com Polypropionates are characterized by alternating methyl and hydroxyl groups, and their synthesis often relies on the precise, stereoselective creation of alcohol functionalities. mdpi.com
A common bio-inspired strategy involves the Sharpless asymmetric epoxidation of an allylic alcohol precursor to create a chiral epoxide. mdpi.commdpi.com This epoxide is then regioselectively opened by a nucleophile, such as an organocuprate, to install the desired side chain and establish a new stereocenter. mdpi.com By carefully choosing the starting materials and catalysts (e.g., L- or D-DIPT in the Sharpless epoxidation), chemists can access a wide array of diastereomeric products. mdpi.com The resulting diols and polyols are key fragments for the total synthesis of complex, bioactive natural products. mdpi.commdpi.com
Role in Advanced Research (e.g., proteomics research)
While detailed applications are not extensively documented in peer-reviewed literature, the enantiomerically pure form, (1R)-2-chloro-1-(4-cyclohexylphenyl)ethanol, is commercially available as a product intended for proteomics research. scbt.comscbt.com In this context, compounds of this type can serve several potential roles. They may act as chiral synthons for creating more complex molecular probes or activity-based protein profiling (ABPP) agents. The reactive chlorohydrin or corresponding epoxide moiety could be used to covalently label specific amino acid residues (e.g., cysteine, histidine, or aspartate) in protein active sites, allowing for the study of enzyme function and inhibition.
The cyclohexylphenyl group provides a hydrophobic handle that can influence binding affinity and selectivity for specific protein targets. While the precise utility of this specific compound in proteomics remains a subject for further research and publication, its availability for this purpose suggests its potential as a tool for chemical biologists exploring protein structure and function.
Q & A
Q. What strategies resolve contradictory data on biological activity across assay systems?
- Methodological Answer :
- Standardized Assays : Replicate studies under controlled conditions (e.g., pH 7.4, 37°C).
- Meta-Analysis : Compare IC₅₀ values from enzyme inhibition (e.g., CYP450) vs. cell-based assays. For example, discrepancies in antifungal activity may arise from membrane permeability differences .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
